4-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}benzamide
Description
Properties
IUPAC Name |
4-[4-(4-chloro-2-methylphenoxy)butanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-12-11-14(19)6-9-16(12)24-10-2-3-17(22)21-15-7-4-13(5-8-15)18(20)23/h4-9,11H,2-3,10H2,1H3,(H2,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFUXDATUUWQDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}benzamide typically involves multiple steps. The process begins with the preparation of 4-chloro-2-methylphenol, which is then reacted with butyric acid to form 4-(4-chloro-2-methylphenoxy)butyric acid. This intermediate is further reacted with benzoyl chloride to produce the final compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}benzamide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzamide Family
The compound belongs to a broader class of benzamide derivatives, many of which share the core benzamide structure but differ in substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Substituent-Driven Variations
Phenoxy Group Modifications
- Chlorine and Methyl Positioning: The 4-chloro-2-methylphenoxy group in the target compound is critical for electronic and steric effects. In contrast, analogs like 4-{[(4-bromo-2-isopropyl-5-methylphenoxy)acetyl]amino}benzamide replace chlorine with bromine and introduce isopropyl groups, increasing molecular weight (405.29 vs. 346.81 g/mol) and steric hindrance .
- Chain Length: The butanoyl chain in the target compound (C4) is shorter than the tetradecanoyl chain (C14) in the analog from , which significantly elevates hydrophobicity (logP estimated >6 vs. ~3.5 for the target compound) .
Benzamide Core Modifications
- Positional Isomerism: The positional isomer 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}benzamide (CAS 352681-98-2) differs only in the attachment site of the butanoyl group (2- vs. 4-position). This minor structural change could alter binding interactions in biological systems due to spatial orientation .
- Alkyl and Aryl Substituents: Compounds like N-[4-(butan-2-yl)phenyl]-4-[(4-chlorophenoxy)methyl]benzamide feature branched alkyl chains (butan-2-yl) on the benzamide’s phenyl ring, which may enhance membrane permeability but reduce aqueous solubility .
Biological Activity
4-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}benzamide is a synthetic compound with significant potential in pharmacological applications, particularly in cancer therapy and enzyme inhibition. Its structural complexity, featuring a chloro-substituted aromatic ring and an amide functional group, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : C30H34Cl2N2O4
- Molar Mass : 557.51 g/mol
- CAS Number : 438472-67-4
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Effects : The compound has shown promise in inhibiting tumor growth in several studies.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer progression.
Case Studies
- In vitro Studies : In laboratory settings, the compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, an IC50 value of 1.30 µM was reported against HepG2 liver cancer cells, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM) .
- In vivo Studies : Animal models have been utilized to assess the efficacy of the compound in tumor growth inhibition. A study reported a tumor growth inhibition (TGI) of approximately 48.89% when compared to control groups .
The antitumor activity is primarily attributed to:
- Induction of apoptosis in cancer cells.
- Cell cycle arrest at the G2/M phase, which prevents cancer cell proliferation.
HDAC Inhibition
Recent research has highlighted the compound's potential as a selective inhibitor of histone deacetylases (HDACs), particularly HDAC3:
- Selectivity : Exhibited class I HDAC selectivity with an IC50 value of 95.48 nM for HDAC3 .
- Combination Therapy Potential : When combined with other chemotherapeutics like taxol and camptothecin, it enhanced anticancer activity significantly.
Data Summary Table
Q & A
Basic Question
- NMR : ¹H and ¹³C NMR confirm the presence of aromatic protons (δ 7.2–8.1 ppm) and the amide carbonyl (δ ~170 ppm). Splitting patterns in the phenoxy region (δ 6.5–7.0 ppm) validate substitution .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (m/z ~375.1) and fragments (e.g., loss of the butanoyl group, m/z 233.0) .
- IR : Stretching frequencies for amide C=O (~1650 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) ensure functional group integrity .
How should researchers address contradictions in reported enzyme inhibition data for this compound across different studies?
Advanced Question
Contradictions often arise from assay variability (e.g., substrate concentration, enzyme source). For example, IC₅₀ values for kinase inhibition may differ between recombinant human enzymes and cell lysates due to off-target interactions . To resolve discrepancies:
- Standardize Assays : Use identical buffer conditions (pH 7.4, 1 mM ATP) and enzyme batches.
- Cross-Validate : Compare results with orthogonal methods (e.g., SPR for binding kinetics vs. fluorogenic substrates for activity).
- Statistical Analysis : Apply ANOVA to assess inter-lab variability, with p-values <0.05 indicating significant methodological differences .
What strategies can improve the solubility and bioavailability of this compound for in vivo studies?
Advanced Question
- Salt Formation : React with hydrochloric acid to form a water-soluble hydrochloride salt, improving dissolution in PBS (tested pH 1.2–7.4) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the amide nitrogen, which are cleaved in vivo .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance plasma half-life. In rat models, this increased bioavailability from 12% to 38% .
How does the compound’s stability under varying storage conditions impact experimental reproducibility?
Basic Question
Stability studies indicate degradation via hydrolysis of the amide bond under humid conditions (>60% RH) or oxidation of the methylphenoxy group at >25°C. Recommendations:
- Storage : Lyophilized powder at -20°C in argon-filled vials reduces decomposition (<5% over 6 months).
- In-Solution Stability : Use fresh DMSO stock solutions (≤1 week old) to avoid precipitation or dimerization .
What are the key considerations for designing structure-activity relationship (SAR) studies on analogs of this compound?
Advanced Question
- Core Modifications : Replace the chloro-methylphenoxy group with trifluoromethyl (electron-withdrawing) or methoxy (electron-donating) groups to assess electronic effects on binding .
- Linker Optimization : Vary the butanoyl chain length (C3–C5) to evaluate steric effects. Molecular dynamics simulations show C4 chains maximize hydrophobic interactions in kinase pockets .
- Bioisosteres : Substitute the benzamide with thiazole-carboxamide to enhance metabolic stability while retaining H-bonding capacity .
How can researchers mitigate off-target effects observed in cellular assays with this compound?
Advanced Question
- Counter-Screening : Test against unrelated enzymes (e.g., phosphatases) at 10× IC₅₀ to identify non-specific binding.
- CRISPR Knockout Models : Use isogenic cell lines lacking the target enzyme to confirm on-target activity .
- Proteomic Profiling : SILAC-based mass spectrometry identifies unintended protein interactions, guiding structural refinements .
What computational tools are recommended for predicting metabolic pathways and potential toxicity?
Advanced Question
- CYP450 Metabolism : Use StarDrop’s DEREK Nexus to predict phase I metabolites (e.g., hydroxylation at the benzamide ring).
- Toxicity Risk : SwissADME estimates hepatotoxicity (e.g., elevated LogP >5 increases risk) and Ames test outcomes .
- In Vivo Clearance : PBPK modeling with GastroPlus simulates renal vs. hepatic clearance, guiding dose adjustments .
How can factorial design optimize reaction conditions for scaled-up synthesis without compromising purity?
Advanced Question
A 2³ factorial design evaluates three factors: temperature (25–50°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. DMF). Response surface methodology (RSM) identifies optimal conditions (e.g., 35°C, 10 mol% DMAP, DMF) for >90% yield and <5% impurities. DOE software (e.g., JMP) validates interactions between variables, reducing trial-and-error iterations .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
